molecular formula C10H12O3 B3102069 (S)-2-Hydroxypropyl benzoate CAS No. 141396-05-6

(S)-2-Hydroxypropyl benzoate

Cat. No.: B3102069
CAS No.: 141396-05-6
M. Wt: 180.2 g/mol
InChI Key: SCYRDAWUOAHQIE-QMMMGPOBSA-N
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Description

(S)-2-Hydroxypropyl benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and (S)-2-hydroxypropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Hydroxypropyl benzoate can be synthesized through the esterification reaction between benzoic acid and (S)-2-hydroxypropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxypropyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and (S)-2-hydroxypropanol.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, forming (S)-2-hydroxypropyl alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and (S)-2-hydroxypropanol.

    Reduction: (S)-2-Hydroxypropyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(S)-2-Hydroxypropyl benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxypropyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and (S)-2-hydroxypropanol, which can then interact with various biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: An ester derived from benzoic acid and ethanol.

    Methyl benzoate: An ester derived from benzoic acid and methanol.

    Benzyl benzoate: An ester derived from benzoic acid and benzyl alcohol.

Uniqueness

(S)-2-Hydroxypropyl benzoate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity and interactions with other molecules, making it distinct from other benzoate esters.

Properties

IUPAC Name

[(2S)-2-hydroxypropyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYRDAWUOAHQIE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141396-05-6
Record name 2-Hydroxypropyl benzoate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141396056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYPROPYL BENZOATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y15C47H14D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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